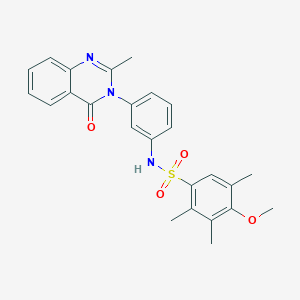

4-methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2,3,5-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-15-13-23(16(2)17(3)24(15)32-5)33(30,31)27-19-9-8-10-20(14-19)28-18(4)26-22-12-7-6-11-21(22)25(28)29/h6-14,27H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVIHSVXLNCUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

Alkylation reactions to introduce methoxy and trimethyl groups.

Sulfonation to form the benzenesulfonamide structure.

Condensation reactions to incorporate the quinazolinone moiety.

Coupling reactions to join the final product.

Industrial Production Methods: Industrial synthesis typically leverages optimized reaction conditions to maximize yield and purity, using catalysts and controlled environments. Scale-up processes ensure the compound’s consistent production in bulk quantities.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Oxidation: May lead to the formation of oxidized derivatives, affecting its biological activity.

Reduction: Reduction reactions could alter the quinazolinone structure.

Substitution: Commonly undergoes electrophilic and nucleophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions Used:

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products Formed:

Oxidized quinazolinones

Reduced benzenesulfonamides

Substituted derivatives with various functional groups

Scientific Research Applications

This compound is of interest for research in:

Chemistry: Exploring new synthetic pathways and reactivity studies.

Biology: Evaluating its interaction with biological targets, such as enzymes and receptors.

Medicine: Investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Developing new materials or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes, receptors, or cellular pathways. It may inhibit or activate biochemical processes, leading to its observed biological effects. Studies may reveal its binding affinity, mode of action, and the molecular pathways it influences.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Table 2: Spectral Data of Key Functional Groups

Biological Activity

4-Methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety and a quinazoline derivative. Its molecular formula is with a molecular weight of approximately 402.52 g/mol. The presence of methoxy and trimethyl groups contributes to its lipophilicity, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the quinazoline nucleus : This is achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.

- Sulfonamide formation : The sulfonamide group is introduced via nucleophilic substitution on sulfonyl chlorides.

- Final modifications : Methylation and other functional group modifications are performed to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest.

- Cell Lines Tested : In vitro studies have shown efficacy against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.2 | Apoptosis induction |

| MCF-7 | 4.8 | Cell cycle arrest |

| HepG2 | 6.1 | Caspase activation |

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

- Activity Spectrum : It has shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antibacterial effects.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Model Studies : In animal models of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers.

Case Studies

- In Vitro Cytotoxicity Study : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry.

- In Vivo Efficacy : In a xenograft model using A549 cells, the compound significantly reduced tumor growth compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.